molecular formula C10H8BrN3 B2357685 [3,3'-Bipyridin]-2-amine, 5-bromo- CAS No. 1335051-77-8

[3,3'-Bipyridin]-2-amine, 5-bromo-

Cat. No.: B2357685
CAS No.: 1335051-77-8
M. Wt: 250.099
InChI Key: SIMQQHUUNNWOQR-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a bromine atom at the 5-position of the bipyridine structure, which consists of two pyridine rings connected at the 3 and 3’ positions.

Scientific Research Applications

[3,3’-Bipyridin]-2-amine, 5-bromo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including ligands for metal catalysts.

    Medicine: Research is ongoing into its use in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of materials with specific properties, such as conductive polymers and light-emitting diodes (LEDs).

Future Directions

The future directions in the study of brominated compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, 2,2’-bipyridine has been described as “the most widely used ligand” and continues to be a subject of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridin]-2-amine, 5-bromo- typically involves the bromination of 3,3’-bipyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of [3,3’-Bipyridin]-2-amine, 5-bromo- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridin]-2-amine, 5-bromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and arylboronic acids in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various bipyridine derivatives with different functional groups attached to the pyridine rings .

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-2-amine, 5-bromo- involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming coordination complexes that can catalyze various chemical reactions . Additionally, its ability to form hydrogen bonds and other non-covalent interactions allows it to interact with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with two pyridine rings connected at the 2 and 2’ positions.

    4,4’-Bipyridine: This compound has the pyridine rings connected at the 4 and 4’ positions and is known for its use in the synthesis of viologens, which have electrochemical properties.

    3,3’-Bipyridine: The parent compound of [3,3’-Bipyridin]-2-amine, 5-bromo-, without the bromine atom.

Uniqueness

The presence of the bromine atom at the 5-position of [3,3’-Bipyridin]-2-amine, 5-bromo- imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to form specific coordination complexes with metal ions . These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

5-bromo-3-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMQQHUUNNWOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335051-77-8
Record name 5-bromo-3-(pyridin-3-yl)pyridin-2-amine
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